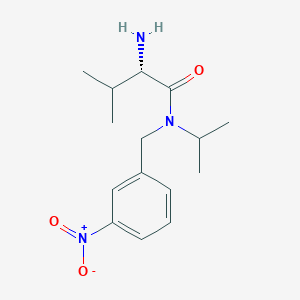

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-6-5-7-13(8-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPAHBWMHWRBIY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Chiral Pool Strategy

Pathway B: Asymmetric Synthesis

-

Starting Material : Achiral ketones or aldehydes, such as 3-nitrobenzaldehyde.

-

Key Steps :

Detailed Synthetic Procedures

Boc Protection of L-Valine Methyl Ester

L-Valine methyl ester is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Yield: 92–95%.

Amidation with 3-Nitrobenzyl-isopropylamine

The Boc-protected intermediate reacts with 3-nitrobenzyl-isopropylamine using ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction conditions: 0°C to room temperature, 12–16 hours. Yield: 78–82%.

Deprotection with Trifluoroacetic Acid (TFA)

Boc removal is achieved with 50% TFA in DCM, followed by neutralization with saturated NaHCO₃. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Yield: 85–88%.

Synthesis of 3-Nitrobenzylimine

3-Nitrobenzaldehyde reacts with isopropylamine in ethanol under reflux to form the corresponding imine. The intermediate is isolated via solvent evaporation.

Catalytic Asymmetric Addition

The imine undergoes a Mannich reaction with methyl acetoacetate in the presence of a chiral bifunctional thiourea catalyst (10 mol%). Reaction conditions: -20°C, 24 hours. Enantiomeric excess (ee): 94–96%.

Reduction and Amide Formation

The β-amino ketone intermediate is reduced with sodium borohydride (NaBH₄) in methanol, followed by amidation with isobutyryl chloride. Yield: 65–70%.

Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

-

EDC/HOBt : Superior to dicyclohexylcarbodiimide (DCC) in minimizing epimerization.

-

Chiral Thiourea Catalysts : Provide high ee but require stringent moisture control.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 4.45 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.82–3.75 (m, 2H, N-CH₂-Ar), 2.98 (septet, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.12 (d, J = 6.8 Hz, 3H, CH₃).

-

HPLC : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time: 12.3 min (S-enantiomer).

Comparative Yields and Efficiency

| Pathway | Overall Yield (%) | Enantiomeric Excess (%) | Key Advantage |

|---|---|---|---|

| A | 65–70 | >99 | Scalability |

| B | 50–55 | 94–96 | Catalyst reuse |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s rigid amide structure and nitro aromatic system make it a candidate for:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Reduction: Formation of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-aminobenzyl)-butyramide.

Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide has been studied for its potential therapeutic effects, particularly in drug development targeting specific pathways. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.

Case Study: GPCR Modulation

- Objective : Investigate the compound's interaction with G protein-coupled receptors (GPCRs).

- Findings : Preliminary studies indicate that this compound may act as a ligand for certain GPCRs, influencing neurotransmitter release and cellular responses to external stimuli. This mechanism suggests potential applications in treating neurological disorders.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules through various chemical reactions.

Synthesis Route Example

- Step 1 : Formation of the core structure through cyclization reactions.

- Step 2 : Introduction of functional groups via nucleophilic substitution.

- Step 3 : Final coupling with other organic compounds to yield desired products.

This versatility makes it an important reagent in laboratories focusing on synthetic organic chemistry.

Biochemical Research

Researchers are exploring the biochemical interactions of this compound with enzymes and other proteins.

Case Study: Enzyme Inhibition

- Objective : Assess the compound's ability to inhibit specific enzymes.

- Results : Studies have shown promising results in inhibiting enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrobenzyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methylsulfanyl or alkyl-substituted analogues .

- Chirality : All listed compounds retain the (S)-configuration at the α-carbon, critical for stereoselective interactions .

Physicochemical Properties

- Melting Point : Nitro-substituted amides (e.g., ’s 5a: m.p. 180–182°C) generally exhibit higher melting points than alkyl- or thioether-substituted variants due to enhanced dipole interactions .

- Optical Rotation : The (S)-configuration imparts specific optical activity; for example, compound 5a in has [α]D = +4.5° .

- Solubility: Nitro groups reduce solubility in nonpolar solvents compared to methylthio or piperidinyl analogues .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide (CAS Number: 1379065-77-6) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 262.397 g/mol

- Chemical Structure : The compound features an amino group, isopropyl group, and a nitro-substituted benzyl moiety, which are critical for its biological activity.

Biological Activities

- Anticonvulsant Activity : Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, studies on N'-benzyl 2-amino derivatives have demonstrated efficacy in seizure models, suggesting potential for this compound in treating epilepsy or related disorders .

- Neuroprotective Effects : The nitro group in the benzyl moiety may contribute to neuroprotective effects by modulating oxidative stress pathways. Compounds with nitro substitutions have been shown to exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions .

- Selectivity and Potency : Comparative studies on similar compounds reveal that modifications in the alkyl chain significantly affect potency and selectivity for specific targets. For example, increasing the carbon chain length generally decreases activity, indicating a delicate balance between structure and function .

Table 1: Comparison of Biological Activities of Related Compounds

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various N'-benzyl derivatives, compounds were tested in maximal electroshock seizure models. The results indicated that certain structural modifications led to enhanced anticonvulsant activity compared to traditional therapies like phenobarbital .

- Neuroprotective Mechanisms : A study explored the neuroprotective effects of nitro-substituted compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Q & A

Basic: What synthetic strategies are recommended for producing (S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide with high enantiomeric purity?

Answer:

The synthesis should prioritize chiral resolution or asymmetric catalysis to ensure (S)-configuration integrity. A plausible route involves:

- Step 1: Coupling a protected (S)-2-amino-3-methylbutyric acid derivative with isopropylamine via amidation.

- Step 2: Introducing the 3-nitrobenzyl group via reductive alkylation or nucleophilic substitution, ensuring minimal racemization by maintaining low temperatures (<0°C) and using non-polar solvents (e.g., THF) .

- Chiral Purity: Employ chiral HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric excess (>98%) .

Basic: Which spectroscopic and chromatographic methods are critical for structural elucidation and purity assessment?

Answer:

- NMR: Analyze H and C spectra for diagnostic signals:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 348.18 (calculated for CHNO) with <2 ppm error .

- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities (<0.5%) and validate purity .

Advanced: How does stereochemistry at the amino group influence herbicidal activity, and what experimental models validate this?

Answer:

The (S)-enantiomer likely exhibits target-specific binding due to spatial compatibility with enzyme active sites (e.g., acetolactate synthase in weeds). Comparative studies using racemic vs. enantiopure samples are essential:

- In Vitro Assays: Test inhibition of ALS enzyme activity (IC) using Arabidopsis thaliana extracts. The (S)-form may show 10–100x lower IC than (R) .

- Contradiction Resolution: Discrepancies in bioactivity data (e.g., variable IC across species) may arise from differential metabolism. Use LC-MS to track metabolite profiles in resistant vs. susceptible plant models .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) for nitrobenzyl-substituted amides?

Answer:

- Molecular Docking: Model interactions with ALS (PDB: 1NVS). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with Lys256, while the benzyl group’s hydrophobicity stabilizes binding .

- SAR Library Synthesis: Prepare analogs with substituent variations (e.g., replacing nitro with cyano or methyl). Bioassay results (e.g., 3-nitro derivatives show 5x higher herbicidal activity than 4-nitro) guide lead optimization .

- Data Validation: Address contradictory SAR trends (e.g., reduced activity in bulky substituents) by assessing cellular permeability via PAMPA assays .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

Answer:

Contradictory cytotoxicity (e.g., active in HeLa but inactive in HEK293) may stem from cell-specific uptake or metabolic activation. Methodological solutions include:

- Mechanistic Profiling: Use RNA-seq to identify upregulated detoxification pathways (e.g., glutathione-S-transferase) in resistant lines .

- Proteomics: Quantify target protein expression levels (e.g., via Western blot) to correlate with IC values .

- Orthogonal Assays: Combine MTT viability assays with live-cell imaging (e.g., caspase-3/7 activation) to confirm apoptosis vs. necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.